molecular formula C7H10N2O3S B12993496 N-Ethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide

N-Ethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide

Cat. No.: B12993496
M. Wt: 202.23 g/mol
InChI Key: PLNMXTDLXQRJRB-UHFFFAOYSA-N
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Description

N-Ethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (CAS 1154883-46-1) is a chemical compound with the molecular formula C7H10N2O3S and a molecular weight of 202.23 g/mol. This reagent features a sulfonamide group linked to a 2-pyridone scaffold, a structure of significant interest in medicinal chemistry research . Sulfonamides are a classic class of bacteriostatic antibiotics that inhibit the enzyme dihydropteroate synthase (DHPS), a key protein in the folate biosynthesis pathway of bacteria . Concurrently, the 2-pyridone heterocycle is a privileged structure in pharmacology and has been identified as a potent core in antibacterial agents that target bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV . Recent scientific investigations have demonstrated that molecular hybrids combining sulfonamide and 2-pyridone moieties can exhibit dual inhibitory activity against both DHPS and dihydrofolate reductase (DHFR), another crucial enzyme in the folate pathway . This dual-target mechanism can create a synergistic effect, potentially overcoming resistance and enhancing therapeutic efficacy, making such compounds valuable tools for developing novel antimicrobial strategies . As a building block that incorporates both functionalities, this compound is supplied for use in pharmaceutical R&D, particularly in the synthesis and evaluation of new antimicrobial agents, enzyme inhibition studies, and structure-activity relationship (SAR) investigations. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C7H10N2O3S

Molecular Weight

202.23 g/mol

IUPAC Name

N-ethyl-6-oxo-1H-pyridine-3-sulfonamide

InChI

InChI=1S/C7H10N2O3S/c1-2-9-13(11,12)6-3-4-7(10)8-5-6/h3-5,9H,2H2,1H3,(H,8,10)

InChI Key

PLNMXTDLXQRJRB-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CNC(=O)C=C1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of N-Ethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide typically involves:

  • Formation of the 1,6-dihydropyridine ring with a keto group at position 6.
  • Introduction of the sulfonamide moiety at position 3.
  • N-ethylation of the pyridine nitrogen.

These steps are often achieved through condensation reactions, nucleophilic substitutions, and amide coupling reactions under controlled conditions.

Preparation of the 1,6-Dihydropyridine Core

The 1,6-dihydropyridine ring with a keto group at position 6 can be synthesized by cyclization reactions involving appropriate precursors such as ethyl cyanoacetate and substituted aldehydes or amines.

  • For example, treatment of a suitable precursor with ethyl cyanoacetate in boiling ethanol with catalytic piperidine yields pyridine derivatives with keto functionality.

  • Heating intermediates in solvents like N,N-dimethylformamide (DMF) at elevated temperatures (165–175 °C) for extended periods (14–24 hours) facilitates ring closure and formation of the dihydropyridine core.

Introduction of the Sulfonamide Group

The sulfonamide group is introduced by reacting the pyridine intermediate with sulfonyl chlorides or sulfonyl hydrazides under basic or neutral conditions.

  • A general procedure involves reacting N-cyanoacetoarylsulfonylhydrazides with pyridine derivatives in dry dioxane with potassium hydroxide as a base, stirring overnight at room temperature, followed by acidification and purification.

  • Sulfonamide derivatives can also be synthesized by coupling sulfonamide-containing amines with activated pyridine carboxylic acid derivatives using coupling agents such as HATU in DMF at room temperature, yielding the desired sulfonamide-substituted dihydropyridines.

N-Ethylation of the Pyridine Nitrogen

N-ethylation is achieved by alkylation of the pyridine nitrogen using ethyl halides or ethylating agents under basic conditions.

  • For instance, ethylation can be performed by reacting the pyridine intermediate with ethyl bromide or ethyl iodide in the presence of a base such as triethylamine or potassium carbonate in solvents like ethanol or DMF.

  • The reaction conditions are optimized to avoid over-alkylation or side reactions, typically at moderate temperatures (room temperature to reflux) and monitored by TLC or NMR.

Representative Experimental Data and Yields

Step Reaction Conditions Yield (%) Notes
Cyclization to form dihydropyridine core Heating in DMF at 165–175 °C for 14–24 h 36–60 Longer heating times improve yield; dark brown solutions indicate reaction progress
Sulfonamide introduction Stirring with sulfonylhydrazides in dioxane/KOH overnight at RT 48–84 Purification by recrystallization or chromatography; yields vary with substituents
N-Ethylation Reaction with ethyl halides in ethanol or DMF with base 50–92 Higher yields achieved with N-iodo-succinimide mediated reactions at 95 °C for 5 h

Analytical Characterization Supporting Preparation

  • Infrared (IR) Spectroscopy : Characteristic absorption bands for NH and NH2 groups (3200–3400 cm⁻¹), carbonyl (CO) groups (~1670 cm⁻¹), sulfonamide S=O stretches (~1170 cm⁻¹), and aromatic C-H stretches (~3050 cm⁻¹) confirm functional group presence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H NMR signals for ethyl groups (triplet at ~1.2–1.4 ppm for CH3, quartet at ~4.2 ppm for CH2), aromatic protons (7.0–8.5 ppm), and NH protons (broad singlets around 8.5–11.5 ppm) are consistent with the target compound.

  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages closely match calculated values for the molecular formula, confirming purity and correct composition.

Summary of Key Preparation Methods

Method Aspect Description
Core Formation Cyclization of cyanoacetate derivatives with amines or aldehydes in ethanol or DMF
Sulfonamide Introduction Reaction with sulfonylhydrazides or sulfonyl chlorides in basic media, followed by purification
N-Ethylation Alkylation of pyridine nitrogen with ethyl halides under basic conditions
Purification Techniques Recrystallization from ethanol/DMF mixtures, column chromatography on silica
Reaction Monitoring Thin-layer chromatography (TLC), NMR, IR spectroscopy

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used under controlled conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base or acid catalyst to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can lead to a variety of substituted sulfonamide derivatives.

Scientific Research Applications

N-Ethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Parameters

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Purity (%) Availability
This compound C₇H₁₀N₂O₃S 202.07 N-Ethyl sulfonamide Assumed 95 Inferred available
N,N-Dimethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide C₇H₁₀N₂O₃S 202.07 N,N-Dimethyl sulfonamide 95 Available
N,N-Diethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide C₉H₁₄N₂O₃S 230.29 N,N-Diethyl sulfonamide 95 Available
2-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide C₆H₈N₂O₃S 188.20 2-Methyl pyridine ring 95 Discontinued
Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate C₉H₈F₃NO₄ 251.16 2-Trifluoromethyl, 3-ester N/A Available

Substituent Effects and Functional Implications

Sulfonamide Substitution Patterns

  • N-Ethyl vs. N,N-Dimethyl/Diethyl: The mono-ethyl substitution in the target compound balances steric bulk and lipophilicity.
  • 2-Methyl Pyridine Ring Substitution: 2-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide introduces steric effects at the pyridine ring, which could disrupt planar stacking interactions.

Electronic and Steric Modifications

  • Trifluoromethyl and Ester Groups :
    Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate (MW 251.16) incorporates electron-withdrawing trifluoromethyl and ester groups, significantly altering electronic density and enhancing metabolic stability. This makes it more suited for pharmaceutical applications compared to sulfonamide derivatives.

Purity and Commercial Availability

  • Most sulfonamide derivatives listed (e.g., dimethyl, diethyl) are available at 95% purity , suggesting standardized synthesis protocols.
  • The discontinuation of 2-methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide highlights market preferences for sulfonamide nitrogen-substituted variants over ring-substituted analogs.

Biological Activity

N-Ethyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₃N₂O₃S. It features a six-membered dihydropyridine structure with an oxo group at the 6-position and a sulfonamide group at the 3-position. The unique combination of these functional groups is believed to contribute to its biological activity.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. Its structural similarity to other sulfonamides suggests a potential mechanism involving inhibition of bacterial folate synthesis pathways. Comparative studies show that it may be effective against various bacterial strains, although specific data on its spectrum of activity is still emerging.

2. Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of pro-inflammatory mediators such as prostaglandins. In vitro studies have demonstrated that this compound can reduce the release of inflammatory cytokines, suggesting its utility in treating inflammatory conditions.

3. Analgesic Effects
Preliminary investigations indicate that this compound may possess analgesic properties. The mechanisms are likely related to its anti-inflammatory effects, which can indirectly alleviate pain associated with inflammatory processes.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, notably COX enzymes.
  • Receptor Interaction : It is hypothesized that this compound may interact with various receptors involved in pain and inflammation signaling pathways.

Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against certain bacterial strains
Anti-inflammatoryReduces cytokine release; inhibits COX enzymes
AnalgesicPotential pain relief through anti-inflammatory action

Case Study: In Vitro Efficacy

A study conducted on cell lines demonstrated that this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin (IL)-6 in response to inflammatory stimuli. This suggests a robust anti-inflammatory mechanism that could be leveraged for therapeutic applications .

Future Directions

Further research is needed to fully elucidate the pharmacological profile of this compound. Key areas for future studies include:

  • In Vivo Studies : To confirm efficacy and safety in animal models.
  • Mechanistic Studies : To better understand the pathways through which this compound exerts its effects.
  • Structure–Activity Relationship (SAR) Studies : To identify modifications that enhance biological activity or reduce potential side effects.

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